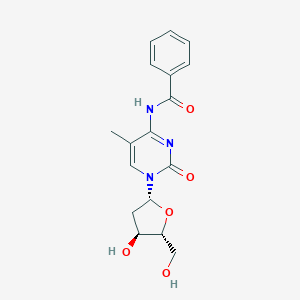

N4-Benzoyl-5-methyldeoxycytidine

描述

Cytidine, N-benzoyl-2’-deoxy-5-methyl- is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of cytidine, where the cytosine base is modified with a benzoyl group at the N4 position and a methyl group at the 5 position, while the ribose sugar is deoxygenated at the 2’ position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-benzoyl-2’-deoxy-5-methyl- typically involves multiple steps, starting from the parent nucleoside, cytidine. The process includes:

Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.

Benzoylation of the cytosine base: at the N4 position using benzoyl chloride in the presence of a base such as pyridine.

Methylation at the 5 position: of the cytosine ring, often achieved using methyl iodide and a strong base.

Deoxygenation at the 2’ position: of the ribose sugar, which can be accomplished using reagents like triethylsilane and trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Cytidine, N-benzoyl-2’-deoxy-5-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like ammonia or amines in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the cytosine base.

Reduction: Reduced forms of the benzoyl group.

Substitution: Substituted cytidine derivatives with different functional groups replacing the benzoyl or methyl groups.

科学研究应用

Oligonucleotide Synthesis

N4-Benzoyl-5-methyldeoxycytidine is utilized in the synthesis of oligonucleotides due to its ability to improve the stability and specificity of the resulting nucleic acid sequences. The benzoyl group serves as a protective moiety that enhances the yield and purity of oligonucleotides during synthesis by minimizing side reactions that often occur with unmodified nucleosides.

Key Benefits:

- Reduced Side Product Formation : The use of Bz-dC minimizes unwanted side reactions during deprotection steps, which is critical in oligonucleotide synthesis .

- Enhanced Stability : The benzoyl modification contributes to greater chemical stability under various conditions, making it suitable for long-term storage and handling .

Epigenetic Studies

Bz-dC has been employed in epigenetic research to study DNA methylation patterns, particularly the role of modified cytosines in gene regulation. Its incorporation into DNA allows researchers to investigate how modifications affect gene expression and cellular processes.

Applications:

- Mapping Methylation Sites : Bz-dC can be used to label specific sites within DNA for subsequent analysis, aiding in the understanding of epigenetic markers associated with diseases such as cancer .

- Gene Regulation Studies : By analyzing the effects of Bz-dC incorporation on transcriptional activity, researchers can elucidate mechanisms of gene silencing and activation linked to methylation patterns .

Cytidine Deaminase Inhibition

Recent studies have highlighted Bz-dC's potential as a cytidine deaminase inhibitor. Cytidine deaminases are enzymes that convert cytidine into uridine, which can lead to the degradation of therapeutic nucleosides used in cancer treatment.

Mechanism:

- Inhibition of Cytidine Deaminases : Bz-dC acts as a competitive inhibitor for cytidine deaminases, thereby preserving the efficacy of nucleoside analogs like 5-aza-2'-deoxycytidine (5-aza-dC) in therapeutic contexts . This is particularly relevant for enhancing the effectiveness of anti-leukemic therapies.

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in various experimental setups:

作用机制

The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5-methyl- involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

相似化合物的比较

Similar Compounds

Cytidine: The parent nucleoside without the benzoyl and methyl modifications.

5-Methylcytidine: Similar to Cytidine, N-benzoyl-2’-deoxy-5-methyl- but lacks the benzoyl group.

N4-Benzoylcytidine: Lacks the methyl group at the 5 position.

Uniqueness

Cytidine, N-benzoyl-2’-deoxy-5-methyl- is unique due to the combination of modifications at the N4 and 5 positions, as well as the deoxygenation at the 2’ position. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.

生物活性

N4-Benzoyl-5-methyldeoxycytidine (Bz-dC) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer and virology. This article provides a comprehensive overview of the biological activity of Bz-dC, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of deoxycytidine where a benzoyl group is attached to the nitrogen atom at position 4 (N4) and a methyl group at the 5-position. Its molecular formula is , with a molecular weight of approximately 288.30 g/mol. The compound is typically synthesized through various chemical methodologies aimed at modifying nucleosides for enhanced biological activity.

The biological activity of Bz-dC is primarily attributed to its incorporation into DNA and RNA, where it can influence various cellular processes:

- Antiviral Activity : Bz-dC has been shown to exhibit antiviral properties by inhibiting viral replication. In vitro studies indicate that it can interfere with the synthesis of viral nucleic acids, thereby reducing the viral load in infected cells.

- Anticancer Properties : Research has demonstrated that Bz-dC can induce apoptosis in cancer cells. It achieves this by disrupting normal DNA synthesis and repair mechanisms, leading to cell cycle arrest and programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| DNA Repair Inhibition | Disruption of normal repair mechanisms |

Case Studies

- Antiviral Efficacy : A study conducted on various viral strains demonstrated that Bz-dC significantly reduced the replication rates of herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism was linked to its incorporation into the viral genome, which hindered further replication cycles.

- Cancer Cell Apoptosis : In a series of experiments involving human cancer cell lines, treatment with Bz-dC resulted in increased markers of apoptosis, such as caspase activation and PARP cleavage. These findings suggest that Bz-dC effectively triggers apoptotic pathways in malignancies such as leukemia and breast cancer.

Potential Applications

Given its biological activities, this compound has potential applications in:

- Antiviral Therapies : As a candidate for developing new antiviral drugs targeting specific viral infections.

- Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutics to enhance efficacy and reduce resistance.

属性

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-10-8-20(14-7-12(22)13(9-21)25-14)17(24)19-15(10)18-16(23)11-5-3-2-4-6-11/h2-6,8,12-14,21-22H,7,9H2,1H3,(H,18,19,23,24)/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJDMDIVDHHLGK-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146589 | |

| Record name | Cytidine, N-benzoyl-2'-deoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104579-02-4 | |

| Record name | Cytidine, N-benzoyl-2'-deoxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104579024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, N-benzoyl-2'-deoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。